(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate

asymmetric synthesis protecting group strategy chiral intermediate

Sourcing a chiral, orthogonally protected oxazolidine with a pre-installed four-carbon linker often forces chemists into lengthy linear syntheses or accepting racemic mixtures, jeopardizing project timelines and stereochemical integrity. This (R)-configured compound directly addresses that bottleneck. - **Accelerated Synthesis:** Maps directly onto the ciliatamide scaffold, reducing the linear step count by 3-4 steps compared to routes starting from Garner's aldehyde. - **Orthogonal Reactivity:** The acid-labile Boc and hydrogenolyzable benzyl ether permit sequential, chemoselective deprotection without compromising the chiral ring. - **Supply Reliability:** 95% purity, stable for 3 years at room temperature, shipped globally for immediate use in medicinal chemistry and total synthesis workflows.

Molecular Formula C21H33NO4
Molecular Weight 363.5 g/mol
CAS No. 1079209-05-4
Cat. No. B1401442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
CAS1079209-05-4
Molecular FormulaC21H33NO4
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3/t18-/m1/s1
InChIKeyLCLONYUYWBDMKD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate: Chiral Oxazolidine Intermediate


(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate (CAS 1079209-05-4) is a chiral, non-racemic oxazolidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at N3 and a benzyl-protected primary alcohol tethered via a four-carbon butyl linker at C4 . The compound possesses a single defined stereocenter at the 4-position in the (R)-configuration, as confirmed by its InChI stereodescriptor (/t18-/m1/s1) and canonical SMILES . With a molecular formula of C21H33NO4 and a molecular weight of 363.5 g/mol, it belongs to the class of 2,2-dimethyloxazolidine-3-carboxylates—a family widely employed as chiral auxiliaries and protected amino alcohol synthons in asymmetric synthesis [1]. The compound is commercially available from multiple suppliers, typically at 95% purity or higher, and is utilized as a key intermediate in the construction of enantiomerically pure natural products and pharmaceutical candidates .

Defined (R)-stereochemistry – supports stereochemical-control workflow
Orthogonal Boc/benzyl protection – enables sequential chemoselective deprotection
Pre-installed benzyloxybutyl side chain – maps onto ciliatamide-type scaffolds

Why Generic Oxazolidine Intermediates Cannot Replace This Compound in Stereocontrolled Synthesis


Generic oxazolidine intermediates lack the specific orthogonal protecting-group architecture of this compound. The simultaneous presence of a Boc-protected amine (cleavable under acidic conditions) and a benzyl-protected terminal alcohol (cleavable by hydrogenolysis) enables sequential, chemoselective deprotection without compromising the chiral oxazolidine ring . Simpler analogs such as Garner's aldehyde (tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate) provide only an aldehyde handle for further elaboration and lack the pre-installed, four-carbon benzyloxybutyl side chain required for specific natural product total syntheses, including leishmaniasis-active ciliatamides [1]. Substituting a racemic or enantiomerically mismatched analog would introduce stereochemical ambiguity, potentially leading to incorrect biological readouts or failed crystallizations in downstream applications . The combination of defined (R)-stereochemistry, orthogonal protection, and the four-carbon linker makes this compound non-fungible with structurally simpler or stereochemically undefined alternatives.

! Generic oxazolidine intermediates may lack orthogonal protection, limiting chemoselective deprotection strategies and increasing step count.
! Racemic or opposite-enantiomer analogs introduce stereochemical ambiguity, potentially altering diastereoselective outcomes or crystallization behaviour.
! Simpler building blocks (e.g. Garner’s aldehyde) do not carry the pre-installed side chain, requiring additional synthetic steps that may affect overall route convergence.

Quantitative Differentiation vs. Closest Analogs


Orthogonal Protecting-Group Density vs. Garner's Aldehyde

This compound incorporates two chemically orthogonal protecting groups—a Boc carbamate (acid-labile) and a benzyl ether (hydrogenolysis-labile)—on the same chiral scaffold, whereas the closest generic analog, (R)-Garner's aldehyde (tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate, CAS 95715-87-0), carries only a Boc group and an aldehyde oxidation handle [1]. The benzyloxybutyl side chain in the target compound can be selectively deprotected to the primary alcohol under neutral hydrogenolysis conditions (H₂, Pd/C) without affecting the Boc group or the oxazolidine ring, enabling sequential functionalization not achievable with single-protecting-group analogs .

Orthogonal protecting groups
Head-to-head
Target: 2 orthogonal groups (Boc, Bn) vs. Garner’s aldehyde: 1 group (Boc only)
Supports sequential chemoselective deprotection
Structural comparison context; no experimental data
asymmetric synthesis protecting group strategy chiral intermediate

Pre-Installed Benzyloxybutyl Linker vs. Garner's Aldehyde Side-Chain Elaboration

The four-carbon benzyloxybutyl side chain in the target compound is a pre-installed structural element directly relevant to the synthesis of (S,S)-ciliatamides A and B—antileishmanial natural products [1]. In the patent CN101289426A, the (S)-enantiomer of this compound (or its TBS-protected variant) is used as a key intermediate specifically because the benzyloxybutyl chain maps directly onto the target natural product scaffold [1]. In contrast, (R)-Garner's aldehyde (CAS 95715-87-0) contains only a formyl group at C4 and would require a minimum of 3–4 additional synthetic steps (Wittig olefination, hydrogenation, and protecting group manipulation) to install an equivalent four-carbon chain [2].

Pre-installed side chain
Class-level
0 additional steps vs. 3–4 steps required from Garner’s aldehyde
May reduce linear synthesis step count
Patent-derived route comparison; context-dependent
total synthesis natural product synthesis ciliatamide

Vendor-Specified Enantiomeric Integrity vs. Generic Racemic Oxazolidines

The target compound is characterized by a single, defined asymmetric atom at the C4 position of the oxazolidine ring, with the (R)-configuration unambiguously specified by the IUPAC name and InChI stereodescriptor (/t18-/m1/s1) . The ChemSpider entry (ID 28536603) explicitly records '1 of 1 defined stereocentres' . In comparison, generic oxazolidine building blocks are frequently offered as racemic mixtures or with unspecified enantiomeric ratios (e.g., 3-butyl-2-(1-ethylpentyl)oxazolidine, CAS 165101-57-5, which is sold without stereochemical specification) [1]. The target compound's defined (R)-stereochemistry is critical for applications in diastereoselective transformations where the chiral oxazolidine serves as a stereoinducer, as documented in asymmetric synthesis literature [2].

Enantiomeric integrity
Cross-study comparable
1 defined (R)-stereocenter, InChI-confirmed vs. undefined racemate
Supports stereochemical reproducibility
Vendor documentation analysis
enantiomeric purity stereochemical assignment quality control

Quantified LogP and Fsp³ Differentiate Physicochemical Profile from Polar Oxazolidine Intermediates

The target compound exhibits a calculated LogP of 4.22 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.667, as reported in the Fluorochem technical datasheet . These values reflect the lipophilic character conferred by the benzyloxybutyl side chain and the saturated nature of the scaffold. By comparison, the closely related (R)-Garner's aldehyde (CAS 95715-87-0, C11H19NO4, MW 229.27) has a substantially lower LogP (estimated ~1.1 based on its smaller, more polar formyl substituent) and a lower molecular weight [1]. The difference in LogP (ΔLogP ≈ 3.1) indicates that the target compound partitions significantly more into organic phases, which is relevant for extraction and chromatographic purification behavior, as well as for membrane permeability in downstream biological assays .

Lipophilicity (LogP)
Cross-study comparable
LogP 4.22 (target) vs. ~1.1 (Garner’s aldehyde); ΔLogP ≈ 3.1
Higher lipophilicity may influence purification and assay partitioning
Calculated values; experimental verification advised
physicochemical properties LogP drug-likeness

Commercial Availability and Pricing Context: Specialized Intermediate Positioned for Multi-Step Total Synthesis vs. Commodity Garner's Aldehyde

The target compound is available from AKSci at a price of $846 per gram (1g scale, 3-week lead time) and from Beyotime at ¥5,969 per gram (~$820 USD) [1]. In contrast, (R)-Garner's aldehyde (CAS 95715-87-0) is available from Fluorochem at £35.00 per gram (~$44 USD) and from CymitQuimica at €38.00 per gram . The ~19-fold price differential ($846/g vs. ~$44/g) reflects the fundamentally different complexity and application space: Garner's aldehyde is a high-volume commodity chiral building block, while the target compound is a specialized, low-volume intermediate whose value derives from the pre-installed benzyloxybutyl side chain that eliminates multiple synthetic steps in specific total synthesis routes [2].

Commercial pricing
Head-to-head
$846/g (target, 3-week lead) vs. ~$44/g (Garner’s aldehyde)
Step-count savings may justify premium in convergent routes
Price comparison at 1g scale, early 2026
procurement cost analysis supply chain

Long-Term Ambient Storage Stability: 3-Year Shelf Life at Room Temperature Documented by Beyotime, Reducing Cold-Chain Logistics Burden

The target compound is documented by Beyotime to be stable for three years when stored at room temperature (室温保存,三年有效) [1]. This contrasts with many oxazolidine derivatives and Boc-protected intermediates that require refrigeration (2–8°C) or freezer storage to prevent decomposition or Boc cleavage . The Fluorochem datasheet also does not mandate cold-chain storage, listing standard GHS precautionary handling, and the AKSci entry specifies 'Store long-term in a cool, dry place' without refrigeration requirements . The room-temperature stability reduces logistical complexity and cost for procurement, shipping, and long-term inventory management, particularly for research groups without dedicated cold-storage capacity.

Storage stability
Supporting evidence
3 years at room temperature (Beyotime); no cold-chain required
May reduce cold-chain logistics and storage cost
Vendor-documented shelf life; verify upon receipt
storage stability shelf life logistics

Optimal Application Scenarios Based on Quantitative Evidence


Total Synthesis of Leishmaniasis-Active Ciliatamides

This compound—or its enantiomer—is the optimal choice for convergent total synthesis of ciliatamide-class antileishmanial agents. The pre-installed benzyloxybutyl side chain maps directly onto the target scaffold, reducing the linear step count by 3–4 steps compared to routes starting from (R)-Garner's aldehyde, as demonstrated in the Fudan University patent CN101289426A [1]. The orthogonal Boc/benzyl protection enables sequential deprotection at late stages without protecting-group incompatibility, and the defined (R)-stereochemistry ensures the correct absolute configuration at the amino alcohol-derived stereocenter .

Multi-Step Synthesis Requiring Orthogonal Amine and Alcohol Protection

For synthetic sequences that demand independent manipulation of an amine (Boc-protected) and a terminal alcohol (benzyl-protected), this compound offers two orthogonal protecting groups on a single chiral scaffold. The Boc group is cleavable under acidic conditions (TFA, HCl/dioxane), while the benzyl ether is removable under neutral hydrogenolysis (H₂, Pd/C), enabling sequential, chemoselective deprotection without affecting the 2,2-dimethyloxazolidine ring integrity [1]. This dual orthogonality is absent in simpler oxazolidine building blocks such as (R)-Garner's aldehyde, which carries only Boc protection .

Diastereoselective Transformations with Lipophilic Substrate Bias

The 2,2-dimethyloxazolidine scaffold is a well-established chiral auxiliary for diastereoselective alkylations, aldol reactions, and conjugate additions [1]. The high LogP (4.22) and Fsp³ (0.667) of this specific derivative confer enhanced lipophilicity that can influence substrate-catalyst interactions and diastereofacial selectivity in non-polar reaction media . Researchers seeking to exploit differential π-facial selectivity—such as the opposite diastereoselectivity observed for DMD vs. m-CPBA epoxidations of chiral 2,2-dimethyloxazolidine derivatives—may find this functionalized scaffold advantageous for exploring steric vs. hydrogen-bonding control elements [2].

Medicinal Chemistry Library Synthesis with Protected Amino Alcohol Diversity

In parallel medicinal chemistry campaigns, the compound serves as a versatile late-stage diversification point: the benzyl group can be removed to reveal a free alcohol for further functionalization (esterification, etherification, oxidation to aldehyde/carboxylic acid), while the Boc group can be cleaved to expose the amine for amide coupling, reductive amination, or sulfonamide formation [1]. This dual diversification capability, combined with room-temperature storage stability (3-year shelf life) , makes it a practical choice for compound management in medium-throughput synthesis workflows where building block stability and orthogonal reactivity are critical for library quality.

Application
Selection Property
Validation Focus
Ciliatamide total synthesis studies
Pre-installed benzyloxybutyl side chain
Convergent synthesis entry validation
Sequential chemoselective deprotection
Orthogonal Boc/benzyl protection
Chemoselectivity under acidic/hydrogenolysis conditions
Diastereoselective transformations
Chiral oxazolidine auxiliary with lipophilic bias
Stereochemical induction in non-polar media
Medicinal chemistry library diversification
Dual orthogonal reactivity (amine/alcohol)
Late-stage functionalization efficiency
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